molecular formula C14H16O4 B1452916 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione CAS No. 1092288-84-0

5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione

Cat. No. B1452916
CAS RN: 1092288-84-0
M. Wt: 248.27 g/mol
InChI Key: IORAMGISNOTYIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione is a chemical compound with the molecular formula C14H16O4 . It has a molecular weight of 248.28 .


Molecular Structure Analysis

The molecular structure of 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione consists of a cyclohexane ring with two carbonyl groups at the 1 and 3 positions and a 2,5-dimethoxyphenyl group at the 5 position .


Physical And Chemical Properties Analysis

5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione is a solid compound . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Synthetic Transformations and Reactivity

  • Bis(1-cyclohexen-3-on-1-oxy)silanes Synthesis : Cyclohexane-1,3-dione reacts with chlorosilanes in the presence of triethylamine to form bis(1-cyclohexene-3-on-1-oxy)ditbutylsilanes, showcasing its reactivity towards silyl-enol formation. This reaction demonstrates the utility of cyclohexane-1,3-dione in synthesizing silyl-enole ethers, a key intermediate in various organic transformations (Dietz et al., 2007).

  • Formation of Spirocyclic Diketones : Utilizing cyclohexane-1,3-dione in reactions with silanes under specific conditions leads to the formation of spirocyclic diketones, illustrating the compound's potential in creating complex cyclic structures useful in materials science and synthetic chemistry (Dietz et al., 2007).

  • Antimicrobial and Anticancer Activity : Cyclohexane-1,3-dione derivatives have been synthesized and evaluated for their in silico and in vitro antimicrobial and anticancer activities, showcasing the potential of these compounds in biomedical applications. The study emphasizes the synthetic versatility of cyclohexane-1,3-dione derivatives and their relevance in developing therapeutic agents (Chinnamanayakar et al., 2019).

  • Heterocycles Synthesis : Cyclohexane-1,3-dione derivatives serve as precursors in the synthesis of six-membered oxygen-containing heterocycles, underlining their utility in creating bioactive molecules with potential antiviral, antibacterial, and anticancer properties. This application highlights the compound's role in synthesizing natural products and bioactive molecules (Sharma et al., 2020).

  • Corrosion Inhibition : The study on 1,8-dioxooctahydroxanthene derivatives derived from cyclohexane-1,3-dione reveals their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid solution. This research demonstrates the potential industrial applications of cyclohexane-1,3-dione derivatives in protecting metals from corrosion (Maleki et al., 2016).

properties

IUPAC Name

5-(2,5-dimethoxyphenyl)cyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O4/c1-17-12-3-4-14(18-2)13(8-12)9-5-10(15)7-11(16)6-9/h3-4,8-9H,5-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IORAMGISNOTYIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2CC(=O)CC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90652870
Record name 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione

CAS RN

1092288-84-0
Record name 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione
Reactant of Route 2
Reactant of Route 2
5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione
Reactant of Route 3
Reactant of Route 3
5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione
Reactant of Route 4
5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione
Reactant of Route 5
Reactant of Route 5
5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione
Reactant of Route 6
5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.